molecular formula C13H16N2O2 B607240 E1R CAS No. 1301211-78-8

E1R

Cat. No. B607240
CAS RN: 1301211-78-8
M. Wt: 232.28
InChI Key: ZTGRWYMPQCQTHD-ONGXEEELSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

E1R is a novel positive allosteric modulator of sigma-1 receptors . It is a 4,5-disubstituted derivative of piracetam . It’s used for research purposes and not intended for human or veterinary use .


Synthesis Analysis

The synthesis of E1R involves several steps. The ozonation of N-Boc-protected 3-methylidene-4-phenyl-5-(trifluoromethyl)pyrrolidin-2-one results in its transformation into 3-hydroxy-4-phenyl-5-(trifluoromethyl)-3-pyrrolin-2-one. Catalytic hydrogenation of its O-Boc-protected derivative introduces a way to reduce the double bond in combination with elimination of the hydroxy group leading to the formation of 4-phenyl-5-(trifluoromethyl)pyrrolidin-2-one as an intermediate in the synthesis of fluorinated E1R structural derivative 2-[5-oxo-3-phenyl-2-(trifluoromethyl)pyrrolidin-1-yl]acetamide .


Molecular Structure Analysis

The molecular structure of E1R is C13H16N2O2 with an exact mass of 232.12 and a molecular weight of 232.280 .


Chemical Reactions Analysis

E1R is involved in various chemical reactions. For instance, the ozonation of N-Boc-protected 3-methylidene-4-phenyl-5-(trifluoromethyl)pyrrolidin-2-one leads to its transformation into 3-hydroxy-4-phenyl-5-(trifluoromethyl)-3-pyrrolin-2-one .

Scientific Research Applications

  • Atmospheric Effects on Sensor Performance : A study by Dentamaro and Doherty (2008) explores new technologies to predict atmospheric effects on sensor performance, particularly for electro-optical systems (Dentamaro & Doherty, 2008).

  • Electron Spin Resonance in Diamond : Hall et al. (2016) present a method for measuring electron spin resonance spectra of nanoscale electronic environments, using nitrogen-vacancy centres in diamond (Hall et al., 2016).

  • Hydrogenated Defects in Fused Silica : Levy et al. (1992) used nuclear magnetic resonance to study hydrogen in fused silica, revealing insights into hydrogenated defects and their responses to thermal treatment and ultraviolet irradiation (Levy et al., 1992).

  • Engineering Education Research : Singer and Smith (2013) discuss the fast-growing field of engineering education research, highlighting its impact on understanding and improving undergraduate science and engineering education (Singer & Smith, 2013).

  • Cyberinfrastructure for e-Science : Hey and Trefethen (2005) describe the requirements of e-Infrastructure to enable improved scientific research capabilities, focusing on service-oriented infrastructure and the role of semantics (Hey & Trefethen, 2005).

  • Evolution and Resequence Experiments : Long et al. (2015) review evolve and resequence experiments across various systems, from RNA to complex multicellular organisms, to understand molecular evolution in real-time (Long et al., 2015).

  • Parametric Study of Enhanced Geothermal System : Zhang et al. (2019) conducted a parametric study on the production performance of an enhanced geothermal system, focusing on the Qiabuqia geothermal area in the Tibetan Plateau (Zhang et al., 2019).

  • Selective Sigma-1 Receptor Ligands in Seizure Models : Vavers et al. (2017) evaluated the anti-seizure activities of selective Sigma-1 receptor ligands, including E1R, in models of experimentally induced seizures (Vavers et al., 2017).

Mechanism of Action

E1R acts as a positive allosteric modulator of sigma-1 receptors. It enhances the selective sigma-1 receptor agonist PRE-084’s stimulating effect during a model study employing electrically stimulated rat vasa deferentia and an assay measuring the BK-induced [Ca2+]i increase .

Safety and Hazards

E1R is intended for research use only and not for human or veterinary use. In case of exposure, appropriate safety measures should be taken, including rinsing skin thoroughly with water, flushing eyes immediately with large amounts of water, and seeking medical attention .

properties

IUPAC Name

2-[(2S,3R)-2-methyl-5-oxo-3-phenylpyrrolidin-1-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2/c1-9-11(10-5-3-2-4-6-10)7-13(17)15(9)8-12(14)16/h2-6,9,11H,7-8H2,1H3,(H2,14,16)/t9-,11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTGRWYMPQCQTHD-ONGXEEELSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CC(=O)N1CC(=O)N)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@H](CC(=O)N1CC(=O)N)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601031901
Record name Methylphenylpiracetam
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601031901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(2S,3R)-2-methyl-5-oxo-3-phenylpyrrolidin-1-yl]acetamide

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